2,6-Diamino-5-chloronicotinic acid

Descripción general

Descripción

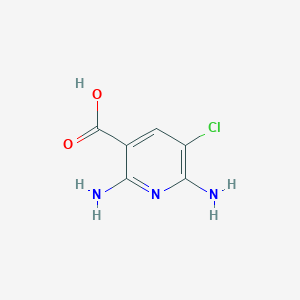

“2,6-Diamino-5-chloronicotinic acid” is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of research and industry. It has a molecular formula of C6H6ClN3O2 and an average mass of 187.584 Da .

Synthesis Analysis

The synthesis of “2,6-Diamino-5-chloronicotinic acid” involves several steps. One method involves the N-oxidation of 2,4-diamino-6-chloropyrimidine . Another method involves the reaction of HNR1R2 with 2,6-diamino-4-chloropyrimidine N-oxide under optimal conditions .

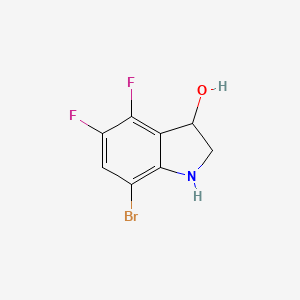

Molecular Structure Analysis

The molecular structure of “2,6-Diamino-5-chloronicotinic acid” consists of a pyridine ring with a carboxylic acid group at the 3-position, a chlorine atom at the 5-position, and amino groups at the 2- and 6-positions .

Chemical Reactions Analysis

The reactions of “2,6-Diamino-5-chloronicotinic acid” are typical of isolated carboxylic acid and amine functions. The carboxyl function can be esterified with an excess of an alcohol under acidic conditions, and the amine function can be acylated with acid chlorides or anhydrides under basic conditions .

Aplicaciones Científicas De Investigación

- Application : This compound is a derivative of nicotinic acid, which is a class of pesticides known as neonicotinoids . Neonicotinoids are widely used in different phases of agricultural crops .

- Methods of Application : Neonicotinoids are applied to crops to combat pests . After application, natural chemical processes such as photodegradation, evaporation, global dispersion, deposition, surface runoff, desorption, adsorption, leaching can occur .

- Results or Outcomes : Overuse of these pesticides can lead to environmental contamination and impact on human health . Studies have been carried out to reduce or eliminate neonicotinoid contamination from the environment .

- Application : Biodegradation of neonicotinoids .

- Methods of Application : Microbial biodegradation and bioremediation processes for neonicotinoids employ isolated microorganisms (bacteria and fungi), consortiums of microorganisms, and different types of soils, biobeds, and biomixtures .

- Results or Outcomes : One strain of Pigmentiphaga sp. AAP-1 isolated from contaminated soil was able to metabolise 100 mg L −1 of insecticide in just 2.5 h and 600 mg L −1 in 12 h at 37 °C under an MSM medium .

Scientific Field: Environmental Science and Pollution Research

Scientific Field: Microbiology

- Application : Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .

- Methods of Application : These derivatives are synthesized and used in the formulation of drugs .

- Results or Outcomes : Some derivatives have proven effective against Alzheimer’s disease .

- Application : Bioremediation of neonicotinoids .

- Methods of Application : This involves the use of isolated microorganisms (bacteria and fungi), consortiums of microorganisms, and different types of soils, biobeds, and biomixtures .

- Results or Outcomes : Acetamiprid, a derivative of nicotinic acid, was biodegraded by a strain of Pigmentiphaga sp. AAP-1 isolated from contaminated soil .

Scientific Field: Pharmaceutical Chemistry

Scientific Field: Environmental Remediation

- Application : Multiresidue determination of neonicotinoids .

- Methods of Application : Micellar electrokinetic chromatography (MEKC) mode was applied for the determination of the seven neonicotinoid insecticides commercially available and the main metabolite 6-chloronicotinic acid .

- Results or Outcomes : Satisfactory linearity, trueness, and precision were achieved, with detection limits in the range of 0.1–0.4 μg L −1 for river water and 1.0–2.9 μg kg −1 for soil samples .

- Application : Synthesis of 2-Chloronicotinic Acid Derivatives .

- Methods of Application : These derivatives are synthesized and used in the formulation of drugs .

- Results or Outcomes : A number of 2-substituted aryl derived from nicotinic acid were synthesized, 2–Bromo aryl substituents, proved its anti-inflammatory and analgesic efficacy which gave excellent results, enabling its use within this class of drugs .

Scientific Field: Analytical Chemistry

Scientific Field: Pharmaceutical Chemistry

Propiedades

IUPAC Name |

2,6-diamino-5-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12)(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQMKIQPPSHFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diamino-5-chloronicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

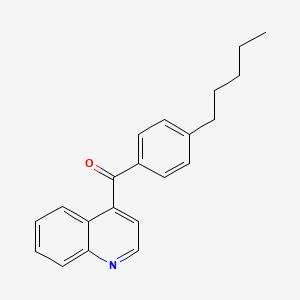

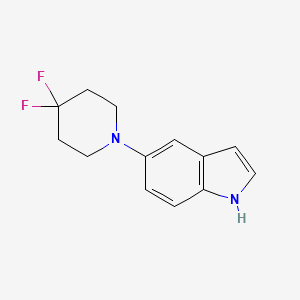

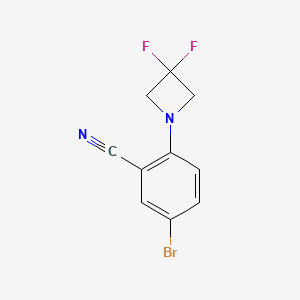

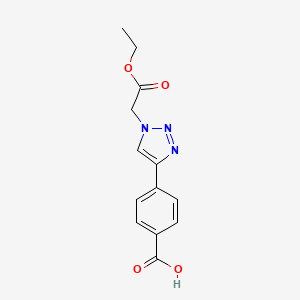

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-Dibromoindolo[3,2-b]carbazole](/img/structure/B1406290.png)